molecular formula C24H28N2O5S B2388924 3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 536734-37-9

3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2388924
CAS No.: 536734-37-9
M. Wt: 456.56
InChI Key: JSPMLQZNMSLIAL-UHFFFAOYSA-N
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Description

The compound 3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide features a benzamide core substituted with three ethoxy groups at positions 3, 4, and 4. The thiazole ring at the amide nitrogen is further substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 5.

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-6-29-19-13-17(14-20(30-7-2)22(19)31-8-3)23(27)26-24-25-21(15(4)32-24)16-9-11-18(28-5)12-10-16/h9-14H,6-8H2,1-5H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPMLQZNMSLIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is utilized as a versatile building block for synthesizing more complex organic compounds. Its ability to undergo various chemical reactions makes it valuable for developing new materials and chemical processes.

The compound has garnered attention for its potential biological activities:

  • Anti-cancer Properties : Preliminary studies suggest that it may inhibit tubulin polymerization, crucial for cell division, indicating potential anti-cancer effects.
  • Anti-inflammatory Effects : Research is ongoing to explore its role in reducing inflammation and related diseases.

These properties are under investigation through various in vitro studies and animal models to determine efficacy and mechanisms of action.

Medicinal Chemistry

In medicinal chemistry, the compound is being researched for its therapeutic potential against various diseases. Its unique structure allows it to interact with specific molecular targets within biological systems. For instance:

  • Inhibition of Enzymes : The compound may inhibit certain enzymes involved in disease pathways.
  • Receptor Modulation : It has potential as a modulator of receptor activity, which could lead to new treatment strategies for conditions like cancer and inflammatory diseases .

Case Studies and Research Findings

Research studies have documented various findings related to the biological activities of thiazole derivatives similar to this compound:

  • Antibacterial Activity : Studies have shown that certain thiazole derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .
  • Antifungal Activity : Other derivatives have been screened for antifungal properties against Aspergillus niger, demonstrating effectiveness at low concentrations (e.g., 1 µg/mL) in laboratory settings .
  • Molecular Modeling Studies : Advanced computational studies are being conducted to predict binding affinities and interactions between this compound and target proteins involved in disease processes. This approach aids in rational drug design efforts aimed at enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Benzamide Scaffolds

N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
  • Structural Features: Contains a benzamide linked to a thiazole ring substituted with 4-methylphenyl. Lacks ethoxy groups but includes a phenoxy substituent on the benzamide.
  • Synthesis : Prepared via coupling reactions using carbodiimide-based reagents (e.g., HBTU) and DIPEA in DMF, similar to methods in and .
  • Biological Activity : Demonstrated 129.23% growth modulation in high-content screening assays (p < 0.05), suggesting potent bioactivity .
4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide
  • Structural Features : Methoxy-substituted benzamide with a thiazole ring bearing 4-methylphenyl and phenyl groups.
N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]-2-(Morpholin-4-yl)Acetamide
  • Structural Features : Replaces the triethoxybenzamide with a morpholine-linked acetamide.
  • Significance : The morpholine group introduces a polar, water-soluble moiety, which could improve pharmacokinetic properties compared to the hydrophobic ethoxy groups in the target compound .

Compounds with Modified Heterocyclic Systems

5-[(2,4-Dioxo-1,3-Thiazolidin-5-yl)Methyl]-2-Methoxy-N-[4-(Trifluoromethyl)Benzyl]Benzamide
  • Structural Features: Incorporates a thiazolidinedione ring, a known pharmacophore for antidiabetic activity. The trifluoromethyl benzyl group enhances metabolic stability.
  • Comparison : The thiazolidinedione moiety introduces distinct electronic and conformational properties compared to the triethoxybenzamide-thiazole system .
N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide
  • Structural Features : Combines isoxazole and thiadiazole rings. The conjugated system allows for tautomerism, influencing binding modes.
  • Synthesis : Involves condensation reactions with hydroxylamine hydrochloride, highlighting divergent synthetic pathways compared to the target compound’s amide coupling .

Anticancer Derivatives with Complex Substituents

N-(4-{5-[4-(5-Methyl-1,3,4-Oxadiazol-2-yl)Phenyl]-4-(2,3,4-Trimethoxyphenyl)-1,3-Thiazol-2-yl}Phenyl)Benzamide
  • Structural Features : Integrates oxadiazole and trimethoxyphenyl groups into the thiazole-benzamide scaffold.
  • Biological Relevance : Exhibits anticancer activity, with the oxadiazole ring enhancing electron-deficient character for DNA intercalation or kinase inhibition .

Spectral Characterization

  • IR and NMR : Key functional groups (e.g., C=O at ~1660–1680 cm⁻¹, NH stretches at ~3150–3400 cm⁻¹) are consistent across benzamide derivatives .
  • Tautomerism : Thiadiazole derivatives () exhibit tautomeric equilibria, whereas the target compound’s rigid triethoxybenzamide likely minimizes such behavior .

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Features Synthesis Method Biological Activity References
Target Compound 3,4,5-Triethoxybenzamide + 4-(4-methoxyphenyl)-5-methylthiazole HBTU/DIPEA coupling Not reported (hypothesized)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide + 4-methylphenylthiazole Carbodiimide-mediated 129.23% growth modulation
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Methoxybenzamide + 4-methylphenyl-5-phenylthiazole Hantzsch thiazole synthesis Not reported
N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamide Oxadiazole + trimethoxyphenyl-thiazole Multi-step cyclization Anticancer activity

Biological Activity

3,4,5-Triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzamide core and a thiazole ring, positions it as a candidate for various biological activities. This article delves into its biological activity, focusing on its anti-cancer and anti-inflammatory properties, alongside other relevant pharmacological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C24H28N2O5S
  • Molecular Weight : 456.5545 g/mol
  • CAS Number : 536734-37-9

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound is primarily noted for its anti-cancer and anti-inflammatory properties. Below is a summary of the key findings:

Anti-Cancer Activity

Research indicates that this compound exhibits potent anti-cancer properties through several mechanisms:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule formation, which is crucial for cell division, thus inhibiting cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that it can trigger programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells.

Case Study Example :
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM.

Anti-Inflammatory Activity

The compound has also shown promise in reducing inflammation:

  • Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • NF-kB Pathway Modulation : The compound affects the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cancer progression and inflammatory responses.
  • Receptor Interaction : The compound may modulate receptor activity linked to growth factor signaling pathways.

Data Summary Table

Activity TypeMechanismObserved EffectsReference
Anti-CancerInhibits tubulin polymerizationReduced cell viability in cancer cells
Induces apoptosisIncreased apoptosis rates
Cell cycle arrestG2/M phase arrest
Anti-InflammatoryInhibits cytokine productionDecreased levels of TNF-alpha
Modulates NF-kB pathwayReduced inflammatory response

Q & A

Q. What are the common synthetic routes for 3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, and how are key intermediates characterized?

The synthesis typically involves:

  • Thiazole ring formation : Reacting α-bromoacetophenone derivatives with thiourea or substituted thioamides under basic conditions to form the 1,3-thiazole core .
  • Benzamide coupling : Introducing the triethoxybenzamide moiety via amidation using coupling agents like EDCI/HOBt in anhydrous DCM .
  • Intermediate characterization :
    • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy and ethoxy groups).
    • Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for refining crystal structures, particularly for resolving ethoxy group conformations and thiazole ring planarity .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, C-S-C vibrations at ~690 cm⁻¹ for thiazole) .
  • HPLC-PDA : Ensures purity (>98%) and detects impurities from incomplete coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

  • Key parameters :
    • Temperature : Thiazole cyclization requires 80–100°C in DMF to avoid byproducts (e.g., dimerization) .
    • Catalysts : Use of CuI (5 mol%) accelerates Sonogashira couplings for aryl-alkyne intermediates .
    • Solvent selection : Anhydrous THF or DCM minimizes hydrolysis of ethoxy groups during amidation .
  • Data-driven optimization :
    • DOE (Design of Experiments) models identify critical factors (e.g., molar ratios, reaction time) .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability across cancer cell lines) be resolved?

  • Methodological approaches :
    • Dose-response studies : Validate activity across multiple assays (e.g., MTT, apoptosis markers) to rule out assay-specific artifacts .
    • Target engagement assays : Use SPR (Surface Plasmon Resonance) to confirm binding affinity to proposed targets (e.g., tubulin or kinases) .
    • Structural analogs : Compare activity with derivatives lacking the 4-methoxyphenyl group to assess SAR (Structure-Activity Relationship) .

Q. What computational strategies predict the compound’s pharmacokinetic properties and toxicity?

  • In silico tools :
    • ADMET prediction : SwissADME evaluates LogP (3.2 ± 0.3) and BBB permeability (low), suggesting limited CNS toxicity .
    • Molecular docking : AutoDock Vina models interactions with CYP3A4 (binding energy: −8.2 kcal/mol), indicating potential hepatic metabolism .
  • Validation : Cross-reference predictions with in vitro microsomal stability assays .

Notes for Methodological Rigor

  • Reproducibility : Replicate syntheses ≥3 times to account for solvent/lot variability .
  • Data contradiction : Use PCA (Principal Component Analysis) to cluster biological activity data and identify outliers .
  • Ethical compliance : Adhere to OECD guidelines for in vivo testing if extrapolating from in vitro results .

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